molecular formula C10H6IN3 B12610851 4-(2-iodo-1H-imidazol-1-yl)benzonitrile CAS No. 651326-27-1

4-(2-iodo-1H-imidazol-1-yl)benzonitrile

Cat. No.: B12610851
CAS No.: 651326-27-1
M. Wt: 295.08 g/mol
InChI Key: ZUYSESICNCDWRR-UHFFFAOYSA-N
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Description

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile is a chemical compound that features an imidazole ring substituted with an iodine atom and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The benzonitrile group can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction can lead to different imidazole derivatives.

Scientific Research Applications

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The iodine atom and benzonitrile group can also modulate the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzonitrile: Lacks the iodine atom, resulting in different reactivity and applications.

    4-(2-Bromo-1H-imidazol-1-yl)benzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    4-(2-Chloro-1H-imidazol-1-yl)benzonitrile:

Uniqueness

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or binding characteristics.

Properties

CAS No.

651326-27-1

Molecular Formula

C10H6IN3

Molecular Weight

295.08 g/mol

IUPAC Name

4-(2-iodoimidazol-1-yl)benzonitrile

InChI

InChI=1S/C10H6IN3/c11-10-13-5-6-14(10)9-3-1-8(7-12)2-4-9/h1-6H

InChI Key

ZUYSESICNCDWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2I

Origin of Product

United States

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